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Compound Name: (S)-4-Benzyl-3-methylmorpholine

Cat. No.: B176752 Get Quote

An In-depth Technical Guide on the Stereochemistry of (S)-4-Benzyl-3-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-4-Benzyl-3-methylmorpholine is a chiral heterocyclic compound with potential

applications in medicinal chemistry and drug development. This technical guide provides a

comprehensive overview of its stereochemistry, including its synthesis, characterization, and

potential biological significance. Due to the limited publicly available data specifically for the

(S)-enantiomer, this guide synthesizes information from related compounds and general

synthetic methodologies for chiral morpholines to provide a predictive framework for its

properties and synthesis.

Introduction
Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically

active compounds and approved pharmaceuticals. The introduction of chiral centers into the

morpholine ring can significantly influence pharmacological activity, making the stereoselective

synthesis and characterization of specific enantiomers a critical aspect of drug discovery. (S)-4-
Benzyl-3-methylmorpholine, with its defined stereochemistry at the C3 position, represents a

valuable building block for the synthesis of complex chiral molecules. This document outlines

the key stereochemical aspects of this compound.
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Physicochemical Properties
While specific experimental data for (S)-4-Benzyl-3-methylmorpholine is not readily available

in the literature, its basic physicochemical properties can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties of (S)-4-Benzyl-3-methylmorpholine

Property Value Source

CAS Number 120800-91-1 [1][2]

Molecular Formula C₁₂H₁₇NO [1][2]

Molecular Weight 191.27 g/mol [1][2]

Predicted LogP 1.9 ChemDraw

Predicted Boiling Point 275.4 °C ChemDraw

Predicted pKa (most basic) 7.8 ChemDraw

Stereoselective Synthesis
A definitive, published experimental protocol for the synthesis of (S)-4-Benzyl-3-
methylmorpholine is not currently available. However, a plausible and efficient synthetic route

can be extrapolated from the known synthesis of its enantiomer, (R)-4-benzyl-3-

methylmorpholine, and general methods for the synthesis of chiral morpholines. The most

logical approach involves the use of a chiral starting material from the chiral pool, such as (S)-

alaninol.

Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available

and inexpensive (S)-alaninol.
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Step 1: N-Benzylation and Cyclization Precursor Formation

Step 2: Cyclization to form the Morpholine Ring

(S)-Alaninol

N-Benzyl-(S)-alaninol

   Benzaldehyde, Reductive Amination (e.g., NaBH₄)

N-Benzyl-(S)-alaninol

(S)-4-Benzyl-3-methylmorpholine

   Cyclizing Agent (e.g., 1,2-dibromoethane or equivalent)

Click to download full resolution via product page

Figure 1: Proposed synthetic workflow for (S)-4-Benzyl-3-methylmorpholine.

Detailed Experimental Protocols (Hypothetical)
The following protocols are based on established chemical transformations and provide a likely

route to the target compound.

Step 1: Synthesis of N-Benzyl-(S)-alaninol

To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as methanol or

dichloromethane, add benzaldehyde (1.0-1.2 eq).

The mixture is stirred at room temperature for a period to allow for imine formation.
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The reaction is then cooled to 0 °C, and a reducing agent, such as sodium borohydride

(NaBH₄) (1.5-2.0 eq), is added portion-wise.

The reaction is allowed to warm to room temperature and stirred until completion, as

monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched, and the product is extracted with an organic

solvent.

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated

under reduced pressure to yield crude N-benzyl-(S)-alaninol, which can be purified by

column chromatography.

Step 2: Synthesis of (S)-4-Benzyl-3-methylmorpholine

To a solution of N-benzyl-(S)-alaninol (1.0 eq) in a high-boiling polar aprotic solvent such as

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable cyclizing agent like

1,2-dibromoethane or a dielectrophile equivalent (1.0-1.2 eq).

A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH)

(2.0-2.5 eq), is added to facilitate the intramolecular cyclization.

The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred until

the starting material is consumed (monitored by TLC or GC-MS).

After cooling to room temperature, the reaction is worked up by partitioning between water

and an organic solvent.

The organic layer is washed, dried, and concentrated.

The crude product is purified by column chromatography on silica gel to afford (S)-4-benzyl-
3-methylmorpholine.

Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected NMR and mass spectrometry data

can be predicted.
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Table 2: Predicted Spectroscopic Data for (S)-4-Benzyl-3-methylmorpholine

Technique Predicted Data

¹H NMR

δ 7.2-7.4 (m, 5H, Ar-H), 3.5-4.0 (m, 5H,

morpholine ring protons), 3.5 (s, 2H, -NCH₂-Ph),

2.5-2.8 (m, 1H, morpholine ring proton), 1.1 (d,

3H, -CH₃)

¹³C NMR

δ 127-130 (Ar-C), 70-75 (morpholine ring

carbons), 60.5 (-NCH₂-Ph), 55-60 (morpholine

ring carbons), 15.0 (-CH₃)

Mass Spec (EI)
m/z (%): 191 (M⁺), 100 (base peak, [C₇H₈N]⁺),

91 ([C₇H₇]⁺)

Biological Activity and Signaling Pathways
There is currently no published data on the specific biological activity of (S)-4-Benzyl-3-
methylmorpholine. However, the morpholine scaffold is a well-established pharmacophore.

Derivatives of morpholine have shown a wide range of biological activities, including but not

limited to, acting as inhibitors of enzymes such as kinases and having effects on the central

nervous system.

Given its structural similarity to other biologically active morpholines, it is plausible that (S)-4-
Benzyl-3-methylmorpholine could interact with various biological targets. Further research,

including in vitro and in vivo screening, is necessary to elucidate its pharmacological profile.

Should this molecule be identified as a modulator of a specific signaling pathway, a

diagrammatic representation would be constructed as follows:
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(S)-4-Benzyl-3-methylmorpholine
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Figure 2: A generalized signaling pathway potentially involving (S)-4-Benzyl-3-
methylmorpholine.

Conclusion
(S)-4-Benzyl-3-methylmorpholine is a chiral molecule of interest for which detailed

experimental data remains scarce in the public domain. This guide has provided a

comprehensive, albeit predictive, overview of its stereochemistry, a plausible synthetic route,

and anticipated characterization data. The information presented herein serves as a

foundational resource for researchers and scientists in the field of drug development,

encouraging further investigation into the synthesis, characterization, and biological evaluation

of this and related chiral morpholine derivatives. The development of a robust and

stereoselective synthesis will be a critical first step in unlocking the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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